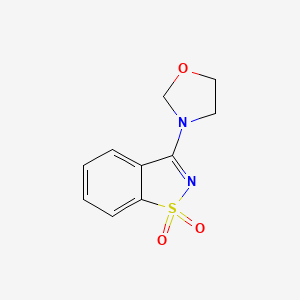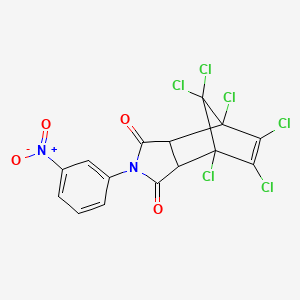![molecular formula C25H24Cl2N2O4 B12489491 5-({5-Chloro-2-[(2-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12489491.png)
5-({5-Chloro-2-[(2-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[({5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl}methyl)amino]-2-(morpholin-4-yl)benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzoic acid core substituted with a morpholine ring, a chlorinated phenyl group, and a chlorophenylmethoxy group. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({5-chloro-2-[(2-chlorophenyl)methoxy]phenyl}methyl)amino]-2-(morpholin-4-yl)benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of the chlorophenylmethoxy intermediate: This step involves the reaction of 2-chlorophenol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide to form 2-chlorophenylmethoxy.
Amination: The intermediate is then reacted with 5-chloro-2-aminobenzyl alcohol under acidic conditions to form the aminated product.
Morpholine substitution: The aminated product is further reacted with morpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to introduce the morpholine ring.
Final acidification: The final step involves the acidification of the product to yield 5-[({5-chloro-2-[(2-chlorophenyl)methoxy]phenyl}methyl)amino]-2-(morpholin-4-yl)benzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-[({5-chloro-2-[(2-chlorophenyl)methoxy]phenyl}methyl)amino]-2-(morpholin-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl rings, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
5-[({5-chloro-2-[(2-chlorophenyl)methoxy]phenyl}methyl)amino]-2-(morpholin-4-yl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-[({5-chloro-2-[(2-chlorophenyl)methoxy]phenyl}methyl)amino]-2-(morpholin-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-[({5-chloro-2-[(2-chlorophenyl)methoxy]phenyl}methyl)amino]-2-(piperidin-4-yl)benzoic acid: Similar structure but with a piperidine ring instead of a morpholine ring.
5-[({5-chloro-2-[(2-chlorophenyl)methoxy]phenyl}methyl)amino]-2-(pyrrolidin-4-yl)benzoic acid: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
The presence of the morpholine ring in 5-[({5-chloro-2-[(2-chlorophenyl)methoxy]phenyl}methyl)amino]-2-(morpholin-4-yl)benzoic acid imparts unique chemical properties and reactivity compared to its analogs with different ring structures. This uniqueness can influence its biological activity, solubility, and overall chemical behavior.
Propiedades
Fórmula molecular |
C25H24Cl2N2O4 |
|---|---|
Peso molecular |
487.4 g/mol |
Nombre IUPAC |
5-[[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]methylamino]-2-morpholin-4-ylbenzoic acid |
InChI |
InChI=1S/C25H24Cl2N2O4/c26-19-5-8-24(33-16-17-3-1-2-4-22(17)27)18(13-19)15-28-20-6-7-23(21(14-20)25(30)31)29-9-11-32-12-10-29/h1-8,13-14,28H,9-12,15-16H2,(H,30,31) |
Clave InChI |
BFEPVCZAHSVQJG-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=C(C=C(C=C2)NCC3=C(C=CC(=C3)Cl)OCC4=CC=CC=C4Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-methylphenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12489413.png)
![Triphenyl[(triphenyl-lambda~5~-phosphanylidene)methyl]phosphonium](/img/structure/B12489417.png)
![Ethyl 5-{[(3-bromophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12489418.png)

![4-ethoxy-3-nitro-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12489424.png)
![N-(4-methoxyphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12489431.png)
![5-(2,6-difluorophenyl)-2-(3-methylpiperidin-1-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B12489439.png)
![N-(furan-2-ylmethyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B12489447.png)
![1-[1-(3-chlorophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl-1-(3-nitrophenyl)methanamine](/img/structure/B12489452.png)

![5,5-dioxo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxylic acid](/img/structure/B12489463.png)
![2-(Furan-2-yl)-3-[2-(piperidin-1-yl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B12489466.png)
![[Hydroxy(diphenyl)methyl]ferrocene](/img/structure/B12489475.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-1-methoxynaphthalene-2-carboxamide](/img/structure/B12489476.png)
